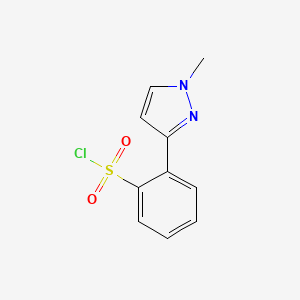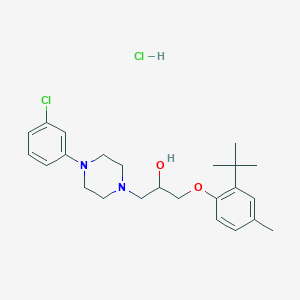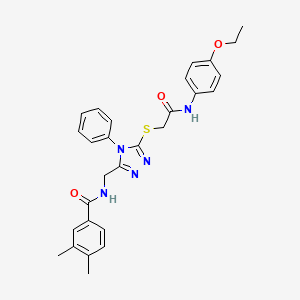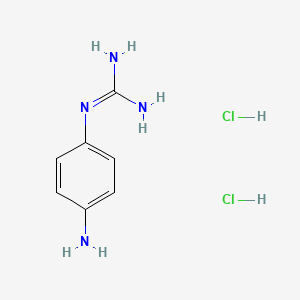
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is related to the one you’re asking about . It has a molecular formula of C6H9ClN2O2 and a molecular weight of 176.60086 .
Molecular Structure Analysis
The structure of “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The 1H-Pyrazole, 1-methyl- compound, which is structurally similar, has a molecular weight of 82.1038 .Physical And Chemical Properties Analysis
The compound “2-(1-Methyl-1H-pyrazol-3-yl)acetic acid hydrochloride” is known to have a molecular weight of 176.60086 . More specific physical and chemical properties were not found in the available resources.科学的研究の応用
Crystal Structures in Antileishmania Studies : A study by Borges et al. (2014) discussed the crystal structures of compounds used in antileishmania research. The study focused on the conformation differences in N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, highlighting the structural variations that influence their biological activity.
Inhibitors of Cyclooxygenase-2 (COX-2) : Penning et al. (1997) explored the synthesis and biological evaluation of 1,5-diarylpyrazole derivatives, including those containing benzenesulfonyl groups, as inhibitors of COX-2. This research contributed to the development of celecoxib, a drug used for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Anticancer and α-Glycosidase Inhibitory Effects : Taslimi et al. (2020) reported on the biological activities, molecular docking studies, and anticancer effects of 1-arylsuphonylpyrazole derivatives. They identified these compounds as effective inhibitors of α-glycosidase, with potential anticancer effects (Taslimi et al., 2020).
Ionic Liquid-Mediated Synthesis : Nara et al. (2001) utilized ionic liquids as a medium for Friedel-Crafts sulfonylation reactions. Their study involved the sulfonylation of benzene and substituted benzenes with benzenesulfonyl chloride derivatives, showcasing enhanced reactivity and providing insights into reaction mechanisms (Nara et al., 2001).
Synthesis of Pyrazolo[3,2-c]-1,2,4-Triazines : Abdelhamid et al. (1985) investigated the synthesis of pyrazolo[3,2-c]-1,2,4-triazines from N-(5-pyrazolyl)-α-ketohydrazidoyl halides, including benzenesulfonyl derivatives. This work contributed to the understanding of the chemical reactions and potential applications of these compounds (Abdelhamid et al., 1985).
Fluorometric Sensing for Hg2+ : Bozkurt and Gul (2018) developed a pyrazoline derivative for metal ion selectivity based on fluorometric detection. Their study demonstrated the potential of such compounds in detecting Hg2+ ions effectively (Bozkurt & Gul, 2018).
Antimicrobial Properties : Georgiadis et al. (1992) synthesized derivatives of 2H-pyran-3(6H)-ones with benzenesulfonyl substituents, revealing their significant activity against gram-positive bacteria. This study highlighted the potential of these compounds in developing new antimicrobial agents (Georgiadis et al., 1992).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(1-methylpyrazol-3-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13-7-6-9(12-13)8-4-2-3-5-10(8)16(11,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMIZWPEPRMNDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2=CC=CC=C2S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-1H-pyrazol-3-yl)-benzenesulfonyl chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-{[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2915120.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2915122.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2915123.png)

![ethyl 2-{[2-(3-chlorophenyl)-6-nitro-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2915127.png)
![(2S)-2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methyl-3-sulfanylpropanoic acid](/img/structure/B2915128.png)
![3-[(2-Methoxyadamantan-2-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2915129.png)

![4-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]butan-1-ol](/img/structure/B2915132.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2915133.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B2915134.png)
